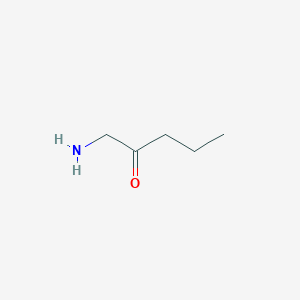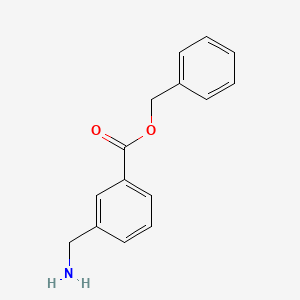![molecular formula C12H19NO B13318240 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound with a substituted amino group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
similar compounds are often produced using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Methylbutan-2-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the amino group can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
- 3-Amino-2-methylbutanoic acid
- 2-amino-3-methylbutan-1-ol
Uniqueness
3-{[(2-Methylbutan-2-YL)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenolic and an amino group allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(2-methylbutan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-4-12(2,3)13-9-10-6-5-7-11(14)8-10/h5-8,13-14H,4,9H2,1-3H3 |
InChI Key |
MCWDRNVUWUCYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


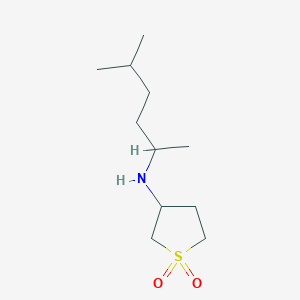
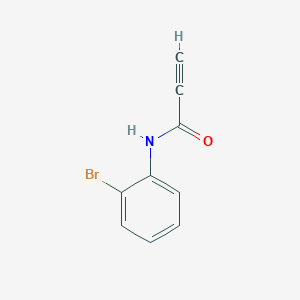
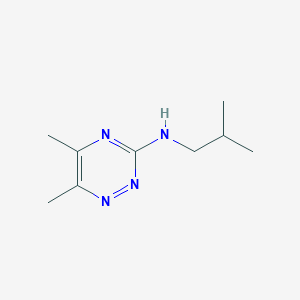
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)

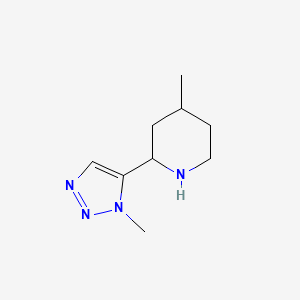
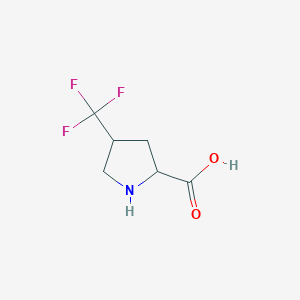
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
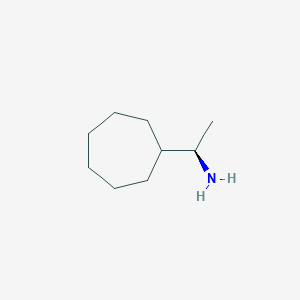
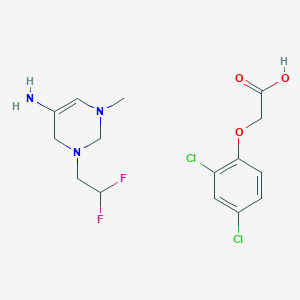
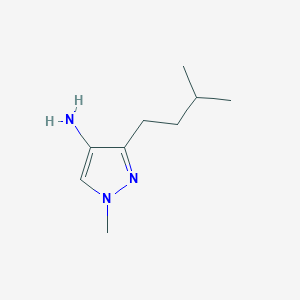
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
